molecular formula C6H3ClN2O B13035042 7-Chlorooxazolo[4,5-b]pyridine

7-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B13035042
M. Wt: 154.55 g/mol
InChI Key: ZHRCJHVETQDGAN-UHFFFAOYSA-N
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Description

7-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a fused oxazole and pyridine ring system, with a chlorine atom at the 7th position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate pyridine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Chlorooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazolo[4,5-b]pyridines .

Scientific Research Applications

7-Chlorooxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

7-chloro-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H

InChI Key

ZHRCJHVETQDGAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)OC=N2

Origin of Product

United States

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